molecular formula C9H17F3N2 B13949365 N-isopropyl-N-(trifluoromethyl)piperidin-4-amine

N-isopropyl-N-(trifluoromethyl)piperidin-4-amine

Cat. No.: B13949365
M. Wt: 210.24 g/mol
InChI Key: NSPNTYLIDNPXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-N-(trifluoromethyl)piperidin-4-amine: is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The trifluoromethyl group (-CF3) is known for its unique properties, including high electronegativity and lipophilicity, which can significantly influence the biological activity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reductive amination of piperidine derivatives with isopropylamine and trifluoromethyl ketones .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: N-isopropyl-N-(trifluoromethyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-isopropyl-N-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-isopropyl-N-(trifluoromethyl)pyridin-4-amine
  • N-isopropyl-N-(trifluoromethyl)piperidin-4-amine
  • N-isopropyl-N-(trifluoromethyl)pyrrolidin-4-amine

Uniqueness: this compound is unique due to its specific combination of the piperidine ring and the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications .

Properties

Molecular Formula

C9H17F3N2

Molecular Weight

210.24 g/mol

IUPAC Name

N-propan-2-yl-N-(trifluoromethyl)piperidin-4-amine

InChI

InChI=1S/C9H17F3N2/c1-7(2)14(9(10,11)12)8-3-5-13-6-4-8/h7-8,13H,3-6H2,1-2H3

InChI Key

NSPNTYLIDNPXKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CCNCC1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.